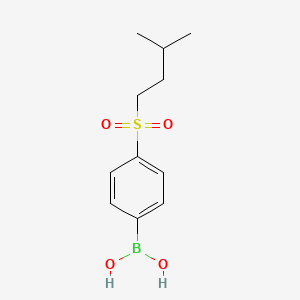

4-(Isopentylsulfonyl)phenylboronic acid

描述

Contextualization of Boronic Acids in Contemporary Chemical Science

Boronic acids, characterized by a C–B bond and two hydroxyl groups attached to the boron atom, are a class of organoboron compounds that have risen to prominence in the last few decades. Their stability, low toxicity, and unique reactivity make them invaluable reagents in organic synthesis. chemicalbook.com Unlike many other organometallic compounds, boronic acids are often crystalline solids that are stable to air and moisture, facilitating their handling and storage. chemicalbook.com This inherent stability, coupled with their predictable reactivity, has cemented their role as indispensable tools for chemists across various disciplines.

The utility of boronic acids stems from the electron-deficient nature of the boron atom, which allows them to act as Lewis acids and participate in a wide range of chemical reactions. chemicalbook.com One of the most notable applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.comarkat-usa.org This reaction, which was recognized with the 2010 Nobel Prize in Chemistry, has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. Beyond cross-coupling reactions, boronic acids are also utilized in Chan-Lam coupling, enantioselective synthesis, and as protecting groups for diols.

Strategic Importance of Phenylboronic Acid Scaffolds in Organic Synthesis and Drug Discovery

Within the broader class of boronic acids, phenylboronic acid scaffolds hold particular importance. The presence of the phenyl ring provides a rigid and modifiable platform that can be readily incorporated into larger molecules. In organic synthesis, substituted phenylboronic acids are crucial for the construction of biaryl and polyaryl structures, which are common motifs in many functional materials and natural products. The ability to introduce a wide variety of substituents onto the phenyl ring allows for fine-tuning of the electronic and steric properties of the resulting molecules.

In the realm of drug discovery, phenylboronic acid derivatives have emerged as a promising class of compounds with diverse biological activities. The boronic acid moiety can form reversible covalent bonds with diols, a key interaction that allows them to target glycoproteins and saccharides on cell surfaces. This has led to the development of phenylboronic acid-based sensors for glucose and other biologically relevant sugars. nih.gov Furthermore, the electron-withdrawing or -donating nature of substituents on the phenyl ring can modulate the pKa of the boronic acid, influencing its binding affinity and selectivity. nih.gov The sulfonyl group, in particular, is an electron-withdrawing group that can lower the pKa of the phenylboronic acid, enhancing its ability to bind to diols at physiological pH. nih.gov This has significant implications for the design of targeted therapies, as many cancer cells overexpress certain glycoproteins.

Rationale for Focused Research on 4-(Isopentylsulfonyl)phenylboronic Acid

The specific focus on this compound stems from the unique combination of its structural features: a phenylboronic acid core, a sulfonyl linker, and an isopentyl group. The sulfonyl group, as an electron-withdrawing moiety, is expected to lower the pKa of the boronic acid, potentially enhancing its binding affinity to biological targets under physiological conditions. nih.gov The isopentyl group, a lipophilic alkyl chain, can influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in proteins.

This particular combination of functional groups suggests potential applications in several research areas. In medicinal chemistry, it could be investigated as an inhibitor of enzymes where the boronic acid can interact with active site residues, and the isopentylsulfonyl moiety can occupy a hydrophobic binding pocket. For instance, various sulfonyl-containing compounds have shown inhibitory activity against enzymes like aldose reductase. nih.gov In materials science, the compound could serve as a building block for functional polymers or covalent organic frameworks, where the isopentyl group could influence the material's morphology and properties.

While specific research on this compound is not extensively documented in publicly available literature, its structural components point towards a compound of interest for further investigation. Its synthesis would likely follow established methods for the preparation of alkyl-phenylboronic acids, such as the reaction of a Grignard reagent with a borate (B1201080) ester. nih.gov The starting material would likely be a brominated phenylsulfone that can be converted to the corresponding Grignard reagent.

To facilitate further research and application, a clear understanding of its fundamental properties is essential. The following table provides key identifiers and physicochemical properties for this compound.

| Property | Value | Source |

| Chemical Name | (4-(Isopentylsulfonyl)phenyl)boronic acid | bldpharm.com |

| CAS Number | 1217500-93-0 | bldpharm.comlabshake.commyskinrecipes.comchemblink.com |

| Molecular Formula | C11H17BO4S | bldpharm.commyskinrecipes.com |

| Molecular Weight | 256.13 g/mol | bldpharm.commyskinrecipes.com |

| MDL Number | MFCD12546540 | bldpharm.commyskinrecipes.com |

Structure

2D Structure

属性

IUPAC Name |

[4-(3-methylbutylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4S/c1-9(2)7-8-17(15,16)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKVMNLHOXHWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675219 | |

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-93-0 | |

| Record name | [4-(3-Methylbutane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 4 Isopentylsulfonyl Phenylboronic Acid in Advanced Organic Synthesis

Catalytic Roles in Carbon-Carbon Bond Formation

The palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and arylboronic acids are central to many of these transformations. 4-(Isopentylsulfonyl)phenylboronic acid, with its distinct substitution pattern, participates effectively in these reactions, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a premier method for the synthesis of biaryl compounds. wikipedia.orglibretexts.org This reaction is integral to the development of pharmaceuticals, agrochemicals, and advanced materials. oaepublish.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. oaepublish.com

While direct examples detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, the reactivity of substituted phenylboronic acids is well-established. For instance, studies on various fluorinated and otherwise substituted phenylboronic acids demonstrate their successful coupling with a range of aryl bromides and chlorides. mdpi.com The electronic nature of the substituent on the phenylboronic acid can influence the reaction rate and yield. The electron-withdrawing character of the isopentylsulfonyl group in this compound is expected to influence the transmetalation step in the catalytic cycle.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of biaryl structures. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving optimal results. libretexts.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions This table illustrates the general applicability of arylboronic acids in Suzuki-Miyaura reactions, as specific data for this compound is not available.

| Arylboronic Acid | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C | K2CO3 | DMF/H2O | 4-Fluorobiphenyl | >95 |

| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | Dioxane/H2O | 2,4'-Difluorobiphenyl | High |

| 3-Pyridylborane | 1-Bromo-3-(methylsulfonyl)benzene | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 3-(3-Pyridyl)phenyl methyl sulfone | 92.5 |

Beyond the Suzuki-Miyaura reaction, this compound and its analogs are valuable participants in other transition metal-catalyzed transformations. The Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, can also be performed using arylboronic acids in what is known as the oxidative Heck or boron-Heck reaction. rug.nl This variant proceeds via a Pd(II)-catalyzed pathway and often requires an oxidant to regenerate the active catalyst. rug.nl The use of arylboronic acids in Heck-type reactions expands the scope of accessible substituted alkenes.

Furthermore, arylboronic acids can participate in rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds. This reaction provides a direct route to β-arylated ketones, esters, and other carbonyl derivatives. The enantioselective version of this transformation has been achieved with high efficiency using chiral ligands. While specific examples with this compound are not prevalent, the general reactivity of arylboronic acids in these systems is well-documented. nih.govresearchgate.net The development of enantioselective conjugate additions of boronic acids to α,β-unsaturated 2-acyl imidazoles has been reported, showcasing the potential for creating chiral molecules. nih.govresearchgate.net

Role as a Versatile Building Block for Complex Molecular Architectures

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated through various chemical transformations. This compound, with its dual functionality of a reactive boronic acid and a modifiable sulfonyl group, serves as such a scaffold.

The synthesis of related sulfonyl-substituted phenylboronic acids has been reported, highlighting the accessibility of this class of compounds. For example, 4-(3-butenylsulfonyl)phenylboronic acid was synthesized from 4-bromobenzenethiol through a sequence of alkylation and oxidation, followed by a bromo-lithium exchange and borylation. nih.gov This synthetic strategy underscores the potential to introduce various functionalities into the sulfonyl side chain. The resulting sulfonyl-phenylboronic acid was then immobilized on a silica (B1680970) phase for use in boronate affinity chromatography, demonstrating its utility in creating functional materials. nih.gov The isopentyl group in this compound provides a lipophilic handle that can influence the solubility and physical properties of the resulting molecules.

Catalytic Activity in Multicomponent and One-Pot Organic Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org Arylboronic acids have been shown to act as effective catalysts or reagents in various MCRs, particularly for the synthesis of heterocyclic systems.

The synthesis of tetrahydrobenzo[b]pyrans, a privileged scaffold in medicinal chemistry, can be achieved through a one-pot, three-component reaction of an aldehyde, a β-dicarbonyl compound (such as dimedone), and a malononitrile (B47326) derivative. researchgate.netrsc.orgtsijournals.combhu.ac.in While various catalysts have been employed for this transformation, the use of arylboronic acids as organocatalysts has been explored. The Lewis acidic nature of the boronic acid is thought to activate the aldehyde component towards nucleophilic attack.

Similarly, the synthesis of 1,2,3-triazoles, another important class of heterocycles, can be accomplished through multicomponent reactions. One such approach involves the copper-catalyzed reaction of an organic azide, a terminal alkyne, and an arylboronic acid. rsc.orgresearchgate.net This method allows for the direct installation of an aryl group at the 5-position of the triazole ring. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org Although specific data for this compound is scarce, the general applicability of substituted arylboronic acids in this transformation suggests its potential utility. rsc.orgresearchgate.net

Table 2: Arylboronic Acid-Mediated Synthesis of Heterocycles This table illustrates the general catalytic role of arylboronic acids in the synthesis of heterocycles, as specific data for this compound is not available.

| Heterocycle | Reactants | Catalyst/Reagent | Key Features |

| Tetrahydrobenzo[b]pyrans | Aldehyde, Dimedone, Malononitrile | Arylboronic Acid (as organocatalyst) | One-pot, three-component reaction. |

| 1,2,3-Triazoles | Organic Azide, Terminal Alkyne, Arylboronic Acid | CuCl/Arylboronic Acid | Direct C5-arylation of the triazole ring. |

The development of enantioselective transformations is a key goal in modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. Arylboronic acids can participate in or catalyze a range of enantioselective reactions.

Chiral Brønsted acids have been utilized as catalysts for enantioselective reactions, and in some cases, boronic acids can act as co-catalysts or be the substrate in such transformations. nih.govresearchgate.net For example, the enantioselective 1,1-diarylation of terminal alkenes has been achieved using a palladium catalyst in conjunction with a chiral phosphoric acid, where various arylboronic acids served as one of the aryl sources. oaepublish.com The electronic properties of the arylboronic acid can influence both the yield and the enantioselectivity of the reaction. oaepublish.com

Furthermore, enantioselective conjugate additions of arylboronic acids to α,β-unsaturated compounds can be catalyzed by chiral rhodium complexes or other chiral catalysts, providing access to enantioenriched products. nih.gov The isopentylsulfonyl group of this compound, with its steric bulk and electronic influence, could potentially play a role in modulating the stereochemical outcome of such reactions, although specific studies are needed to confirm this.

Theoretical and Computational Studies of 4 Isopentylsulfonyl Phenylboronic Acid

Quantum Chemical Characterization

Quantum chemical characterization involves the calculation of various molecular properties to build a comprehensive picture of the molecule's behavior at an atomic level. These calculations can predict its structure, stability, and spectroscopic signatures.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For phenylboronic acid derivatives, this gap is influenced by the substituents on the phenyl ring. Theoretical calculations for related compounds, such as 3-cyanophenylboronic acid, have determined the HOMO-LUMO gap to be approximately 5.66 eV. longdom.org In a typical analysis of 4-(Isopentylsulfonyl)phenylboronic acid, the HOMO would likely be distributed across the phenyl ring and the sulfonyl group, while the LUMO would be centered on the boronic acid moiety and the aromatic system, indicating the sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative Frontier Orbital Energies and Properties (Illustrative) Note: The following data are illustrative, based on typical values for similar phenylboronic acid derivatives calculated via DFT methods.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Represents the energy of the highest energy electrons; related to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Represents the energy of the lowest energy empty orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. longdom.org |

| Electronegativity (χ) | ~ 4.25 eV | A measure of the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | ~ 2.75 eV | Measures the resistance to change in electron distribution; molecules with a larger gap are "harder". researchgate.net |

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Conformational analysis involves mapping the potential energy surface by rotating specific dihedral angles to identify stable, low-energy conformers. For phenylboronic acids, key rotations include the orientation of the hydroxyl groups of the boronic acid moiety relative to the phenyl ring. longdom.org This gives rise to several conformers, often labeled as syn-syn, syn-anti, anti-syn, and anti-anti. longdom.org

Further complexity in this compound arises from the rotation around the C-S and S-C bonds of the isopentylsulfonyl group. Computational studies would calculate the relative energies of these different conformers to determine the most stable, or ground-state, geometry. The presence of intramolecular hydrogen bonding, for instance between a sulfonyl oxygen and a boronic acid hydroxyl group, could significantly stabilize certain conformations. nih.gov Studies on similar molecules like 2-fluorophenylboronic acid have shown that such intramolecular interactions can dictate the preferred conformation. nih.govbeilstein-journals.org

Table 2: Illustrative Conformational Energy Profile for Phenylboronic Acid Moiety Note: This table is based on the analysis of 3-cyanophenylboronic acid and illustrates the type of data generated in a conformational study. longdom.org The actual energy differences for this compound would depend on the specific interactions of the sulfonyl group.

| Conformer | Dihedral Angle (O-B-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| syn-anti | ~ 0° | 0.00 (most stable) | ~ 75% |

| anti-anti | ~ 180° (non-planar) | 0.5 - 1.0 | ~ 15% |

| syn-syn | ~ 0° | 1.0 - 2.0 | ~ 8% |

| anti-syn | ~ 180° | > 2.0 | ~ 2% |

Computational methods are widely used to predict spectroscopic data, which can then be used to interpret and verify experimental results.

Vibrational Spectroscopy: Theoretical frequency calculations based on DFT can predict the infrared (IR) and Raman spectra of this compound. By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching, bending, and torsional motions of its functional groups. researchgate.net Key predicted frequencies would include the O-H stretches of the boronic acid, the B-O and B-C stretches, the symmetric and asymmetric S=O stretches of the sulfone, and various vibrations of the phenyl ring and isopentyl chain.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -B(OH)₂ | O-H stretch | 3300 - 3600 |

| -B(OH)₂ | B-O stretch | 1330 - 1380 |

| -SO₂- | Asymmetric S=O stretch | 1300 - 1350 |

| -SO₂- | Symmetric S=O stretch | 1120 - 1160 |

| Phenyl Ring | C=C stretch | 1450 - 1600 |

| Phenyl-B | B-C stretch | 1190 - 1230 |

NMR Chemical Shift Predictions: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. Calculations would provide predicted shifts for each unique proton and carbon atom in this compound, taking into account the electronic environment created by the sulfonyl and boronic acid groups. For instance, the aromatic protons ortho to the electron-withdrawing sulfonyl group would be expected to appear at a higher chemical shift (downfield) compared to those in unsubstituted benzene.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: Values are referenced against Tetramethylsilane (TMS) and are typical for the described chemical environments.

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H (Aromatic) | ortho to -SO₂R | 7.9 - 8.1 | - |

| H (Aromatic) | ortho to -B(OH)₂ | 7.7 - 7.9 | - |

| H (-OH) | Boronic acid | 8.0 - 8.5 (in DMSO-d₆) | - |

| H (-CH₂-) | α to -SO₂- | 3.0 - 3.3 | - |

| C (Aromatic) | C-B | ~ 130 (broad) | |

| C (Aromatic) | C-S | ~ 145 | |

| C (Aromatic) | CH | 128 - 135 | |

| C (-CH₂-) | α to -SO₂- | 55 - 60 |

Computational Modeling of Reaction Mechanisms

Beyond static properties, computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Phenylboronic acids are cornerstone reagents in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Computational modeling can elucidate the entire catalytic cycle for a reaction involving this compound. This involves calculating the structures and energies of all reactants, intermediates, and products for each elementary step:

Oxidative Addition: The initial step where the catalyst (e.g., a Palladium(0) complex) inserts into an aryl halide bond.

Transmetalation: The key step where the organic group from the boronic acid (after activation with a base) is transferred to the metal center. DFT calculations can model the boronate species and its interaction with the catalyst.

Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.

For any given reaction step, the transformation proceeds through a high-energy transition state (TS). Locating the geometry of the TS and calculating its energy relative to the reactants (the activation energy) is a primary goal of computational reaction modeling. For a reaction involving this compound, such as its esterification with a diol or its participation in a coupling reaction, TS analysis provides fundamental insights into the reaction mechanism and kinetics.

Frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis helps rationalize why certain reaction pathways are preferred over others and how catalysts function to lower the activation energy.

Table 5: Illustrative Energy Profile for a Single Reaction Step Note: This table conceptually illustrates the energetic milestones calculated in a transition state analysis.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., boronic acid + catalyst) | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15 to +25 (Activation Energy) |

| Intermediates | Stable species formed during the reaction | -5 to +5 |

| Products | Final species formed in the step | < 0 (for an exothermic step) |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and in rationalizing the activity of potential drug candidates.

Ligand-Protein Binding Affinity Predictions

As of the latest literature review, specific molecular docking studies detailing the ligand-protein binding affinity of This compound with specific protein targets have not been extensively published. However, research on related sulfonyl-substituted phenylboronic acids provides valuable context. For instance, studies on sulfonyl- and sulfonamide-phenylboronic acids have demonstrated that the electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the boronic acid. nih.gov This enhanced acidity, with reported pKa values of 7.1 for a sulfonyl-phenylboronic acid derivative, suggests that at physiological pH, the boron atom is more likely to be in a tetrahedral state, which is often crucial for stable binding to the active sites of target enzymes. nih.gov

Computational determination of the pKa for various arylboronic acids has been a subject of research, highlighting the influence of substituents on the aromatic ring. mdpi.com For example, electron-poor vinyl systems attached to the phenyl ring of arylboronic acids are known to affect their acidity. mdpi.com While direct binding energy values for This compound are not available, the principles from these related studies would be foundational for any future in silico investigation.

The isopentyl group, a five-carbon branched alkyl chain, introduces a significant hydrophobic element to the molecule. In a hypothetical docking scenario, this group would be expected to favor interactions with hydrophobic pockets within a protein's binding site. The flexibility of the isopentyl chain would allow it to adopt various conformations to optimize these van der Waals interactions.

Table 1: Predicted Physicochemical Properties of Phenylboronic Acid Derivatives

| Compound/Derivative | pKa | Key Structural Feature | Implication for Binding |

| Phenylboronic Acid | ~8.8 | Unsubstituted Phenyl Ring | Lower tendency to form tetrahedral boronate ion at physiological pH. |

| Sulfonyl-phenylboronic acid | ~7.1 | Electron-withdrawing Sulfonyl Group | Enhanced acidity, favoring the tetrahedral state for binding. nih.gov |

| This compound | Not Experimentally Determined | Isopentyl and Sulfonyl Groups | Expected to have a lowered pKa and potential for hydrophobic interactions. |

This table is illustrative and based on data from related compounds.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. While a dedicated SAR study for a series containing This compound is not present in the current body of scientific literature, insights can be gleaned from broader studies on related chemical classes.

Research on arylsulfonylimidazolidinones has underscored the importance of the planar structure and the nature of substituents on the phenyl ring for anticancer activity. researchgate.net For instance, the bulkiness of substituents can dramatically affect cytotoxicity. nih.gov In the case of This compound , the isopentyl group represents a bulky, hydrophobic substituent. Its specific size and branching would be a critical determinant of activity, potentially influencing selectivity for different biological targets.

Table 2: Summary of Potential SAR Insights Based on Analogous Compounds

| Structural Moiety | Potential Role in Biological Activity | Supporting Evidence from Related Compounds |

| Boronic Acid | Covalent or non-covalent interaction with active site residues (e.g., serine proteases). | The boronic acid group is a critical pharmacophore in many inhibitors. nih.gov |

| Phenyl Ring | Core scaffold for substituent attachment; potential for π-stacking interactions. | The phenyl ring is a common feature in many biologically active molecules. |

| Sulfonyl Group | Electron-withdrawing group, influencing the pKa of the boronic acid; potential hydrogen bond acceptor. | The introduction of a sulfonyl group lowers the pKa of phenylboronic acid. nih.gov |

| Isopentyl Group | Hydrophobic interactions with non-polar regions of a binding site; influences solubility and steric fit. | The bulkiness and hydrophobicity of substituents are critical for the activity of some arylsulfonyl compounds. nih.gov |

This table presents hypothetical SAR insights based on the chemical nature of the moieties and findings from related but distinct compound series.

Future Research Directions and Translational Perspectives for 4 Isopentylsulfonyl Phenylboronic Acid

Design and Synthesis of Advanced Analogs with Tuned Reactivity and Selectivity

A primary avenue for future research lies in the rational design and synthesis of advanced analogs of 4-(isopentylsulfonyl)phenylboronic acid. By systematically modifying the isopentylsulfonyl chain and the phenylboronic acid core, researchers can fine-tune the compound's steric and electronic properties to enhance its reactivity and selectivity for specific biological targets or material applications.

The introduction of electron-withdrawing groups, such as those in sulfonyl- and sulfonamide-substituted phenylboronic acids, has been shown to lower the pKa of the boronic acid. nih.govsigmaaldrich.com This modification enhances the affinity for cis-diols at or near physiological pH, a critical factor for applications in biological systems. nih.govsigmaaldrich.com Future work could explore a variety of alkyl and aryl substituents on the sulfonyl group to modulate this effect further. For instance, creating a library of analogs with varying alkyl chain lengths and branching could provide a systematic understanding of structure-activity relationships.

Synthetic strategies for creating such analogs can draw from established methods for preparing arylboronic acids, including the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of aryl halides with diboronic acid reagents. mdpi.com Recent advancements have also focused on more sustainable and cost-effective methods, such as direct C-H borylation and photoinduced, metal-free borylation reactions. mdpi.comorganic-chemistry.org

Table 1: Potential Analogs of this compound and Their Rationale for Synthesis

| Analog Compound Name | Rationale for Synthesis | Potential Impact on Reactivity/Selectivity |

| 4-(Cyclopentylsulfonyl)phenylboronic acid | Introduce cyclic constraints to the alkyl chain | May alter binding pocket interactions and solubility |

| 4-(Perfluoro-isopentylsulfonyl)phenylboronic acid | Incorporate fluorine to increase electrophilicity | Potentially lower pKa significantly, enhancing diol binding |

| 3-Amino-4-(isopentylsulfonyl)phenylboronic acid | Introduce an additional functional group for secondary interactions or bioconjugation | Could improve target specificity and allow for covalent tethering |

| 4-(Isopentylsulfonyl)thien-2-ylboronic acid | Replace the phenyl ring with a thiophene (B33073) ring | May alter electronic properties and metabolic stability |

Exploration of Novel Catalytic Systems and Sustainable Synthetic Routes

The synthesis of this compound and its analogs can be significantly advanced through the development of novel catalytic systems and more sustainable synthetic methodologies. While palladium catalysts are widely used for Suzuki-Miyaura cross-coupling reactions, there is a growing interest in more economical and earth-abundant metals like nickel and copper. researchgate.netacs.orgbohrium.comacs.org Nickel-catalyzed couplings, for example, have shown promise for the synthesis of 2-aryl allyl sulfones in water, highlighting a greener approach. acs.org

Furthermore, research into catalyst-free methods, such as photoinduced borylation, offers a paradigm shift towards more environmentally benign syntheses. organic-chemistry.org These methods often exhibit broad functional group tolerance and can be applied to a wide range of substrates. organic-chemistry.org The development of continuous flow processes for organolithium chemistry and borylation also presents an opportunity for scalable and efficient production of these compounds. organic-chemistry.orgacs.org

Future investigations should focus on optimizing these novel catalytic systems for the specific synthesis of sulfonyl-substituted phenylboronic acids. This includes exploring a variety of ligands, reaction conditions, and solvent systems to maximize yield, purity, and sustainability.

Expansion into Emerging Biomedical and Materials Science Applications

The structural features of this compound make it a promising candidate for a range of biomedical and materials science applications. The sulfonyl group is a key pharmacophore in numerous therapeutic agents, including treatments for diabetes and cancer. nih.govresearchgate.netnih.gov The ability of the sulfonyl group to form hydrogen bonds and constrain molecular conformations can be exploited in the design of potent and selective enzyme inhibitors or receptor modulators. nih.govresearchgate.net

In the realm of materials science, arylboronic acids are integral to the development of stimuli-responsive materials, such as self-healing hydrogels and sensors. rsc.org The reversible covalent bonding between boronic acids and diols allows for the creation of dynamic materials that can respond to changes in pH, the presence of sugars, or reactive oxygen species. rsc.org The isopentylsulfonyl group could impart unique properties, such as altered hydrophobicity or mechanical strength, to these materials.

Table 2: Potential Applications of this compound and its Derivatives

| Application Area | Specific Target/Use | Rationale |

| Biomedical | Enzyme Inhibition (e.g., proteasome, kinases) | The boronic acid can form covalent bonds with active site serine residues, while the sulfonyl group can engage in specific hydrogen bonding interactions. researchgate.net |

| Glucose Sensing | The boronic acid moiety can bind to glucose, and the sulfonyl group can modulate the electronic properties for enhanced signal transduction. | |

| Drug Delivery | Sulfonylcalixarenes have been used for drug encapsulation, suggesting the sulfonyl group could play a role in creating novel delivery vehicles. mdpi.com | |

| Materials Science | Self-Healing Polymers | The dynamic covalent nature of the boronate ester bond can be utilized to create materials that can repair themselves after damage. rsc.org |

| Stimuli-Responsive Gels | Gels functionalized with this compound could respond to changes in pH or the presence of specific biomolecules for controlled release applications. rsc.org | |

| Affinity Chromatography | Silica (B1680970) phases modified with sulfonyl-phenylboronic acids have shown enhanced affinity for cis-diols, enabling separation of biomolecules at physiological pH. nih.govsigmaaldrich.com |

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery

To accelerate the discovery of new applications for this compound and its analogs, the integration of high-throughput screening (HTS) and artificial intelligence (AI) will be crucial. HTS allows for the rapid testing of large libraries of compounds against various biological targets. medchemexpress.com Boronic acid compound libraries are already being utilized for this purpose in cancer research and other disease areas. medchemexpress.com

AI and machine learning are revolutionizing drug discovery by enabling the prediction of molecular properties, the design of novel molecules, and the planning of synthetic routes. nih.govjsr.orgcrimsonpublishers.comharvard.edunih.gov For instance, AI algorithms can be trained on existing data to predict the bioactivity and toxicity of newly designed analogs of this compound, thereby prioritizing the most promising candidates for synthesis and testing. crimsonpublishers.com AI can also assist in optimizing reaction conditions for the synthesis of these compounds, reducing the time and cost of development. nih.gov

Future efforts should focus on creating curated libraries of sulfonyl-substituted phenylboronic acids for HTS campaigns. The data generated from these screens can then be used to train and refine AI models, creating a powerful feedback loop for accelerated discovery.

Development of Advanced Analytical Techniques for Characterization and Monitoring

The development and application of advanced analytical techniques are essential for the thorough characterization of this compound and its derivatives, as well as for monitoring their synthesis and interactions. Techniques such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) are vital for the high-throughput analysis of boronic acids and for monitoring reaction progress in applications like Suzuki coupling. rsc.org

In-situ monitoring techniques, such as Raman spectroscopy, provide real-time insights into reaction kinetics and mechanisms, which is invaluable for optimizing synthetic protocols. nih.govresearchgate.netresearchgate.net For studying the interactions of these compounds in biological systems, techniques like high-throughput crystallography can reveal the precise binding modes of boronic acid-based inhibitors with their protein targets. acs.org Furthermore, novel sampling technologies are being developed to monitor biphasic reactions, such as the Suzuki-Miyaura cross-coupling, which is often used in the synthesis of these compounds. vapourtec.com

Future research should aim to adapt and refine these analytical methods for the specific challenges presented by sulfonyl-substituted phenylboronic acids. This includes developing methods to quantify these compounds in complex biological matrices and to characterize their dynamic interactions with biomolecules and materials.

常见问题

Q. What are the recommended safety protocols for handling 4-(Isopentylsulfonyl)phenylboronic acid in laboratory settings?

- Methodological Answer: Proper handling requires nitrile or neoprene gloves, a full chemical-resistant lab coat, and safety goggles. Gloves must be inspected before use and removed using a "no-touch" technique to avoid contamination. Work should be conducted in a fume hood to minimize inhalation risks. Storage should follow guidelines for boronic acids: dry conditions at 2–8°C to prevent hydrolysis or decomposition. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers synthesize this compound, and what purification methods are effective?

- Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling between a brominated/isopentylsulfonyl benzene derivative and a boronic acid precursor. Use Pd(PPh₃)₄ (5 mol%) as a catalyst, Na₂CO₃ (2 equiv.) as a base, and a 3:1 dioxane/water solvent mixture under nitrogen at 80°C for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Monitor reaction progress by TLC (Rf ≈ 0.4 in 30% ethyl acetate/hexane) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify the isopentylsulfonyl group (δ ~3.1 ppm for CH₂ adjacent to sulfonyl; δ ~45–50 ppm for quaternary carbons).

- ¹¹B NMR: A singlet near δ 30 ppm confirms the boronic acid moiety.

- IR Spectroscopy: Peaks at ~1340 cm⁻¹ (S=O stretch) and ~3200 cm⁻¹ (B-OH stretch).

- Mass Spectrometry: ESI-MS in negative mode ([M-H]⁻) to avoid boronic acid dimerization artifacts .

Advanced Research Questions

Q. How does the isopentylsulfonyl substituent influence the reactivity of phenylboronic acid in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing sulfonyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the branched isopentyl chain may reduce coupling efficiency with bulky substrates. To optimize, use polar aprotic solvents (e.g., DMF) and elevated temperatures (90–100°C). Compare kinetics with analogs (e.g., 4-acetylphenylboronic acid) via ¹¹B NMR to quantify electronic effects .

Q. What strategies mitigate hydrolysis of this compound in aqueous reaction conditions?

- Methodological Answer: Stabilize the boronic acid by:

- Using MIDA (N-methyliminodiacetic acid) boronate esters, which slow hydrolysis while retaining reactivity.

- Buffering solutions at pH 7–8 to balance stability and reactivity.

- Adding diols (e.g., pinacol) to form cyclic boronate esters, reversible under coupling conditions. Monitor hydrolysis via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Q. How can computational modeling predict the electronic structure and reactivity of this compound?

- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map:

Q. How should researchers address contradictory literature data on the catalytic activity of this compound?

- Methodological Answer: Systematically vary reaction parameters (catalyst loading, solvent, temperature) to identify critical factors. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。